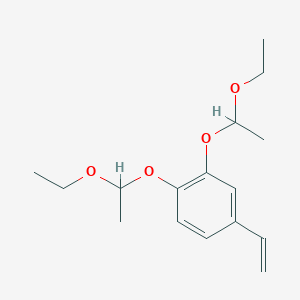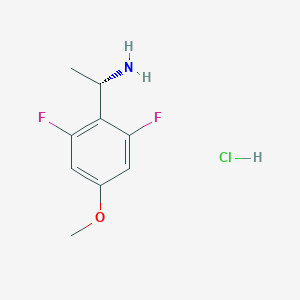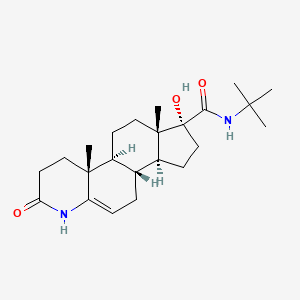
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide is a synthetic compound that belongs to the class of steroidal molecules It is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:
Introduction of the tert-butyl group: This is usually achieved through alkylation reactions using tert-butyl halides under basic conditions.
Formation of the hydroxy group: This step often involves oxidation reactions followed by selective reduction to introduce the hydroxy group at the desired position.
Incorporation of the carboxamide group: This is typically done through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of strong bases or catalysts are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex steroidal compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, it may inhibit certain enzymes, leading to changes in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-17-hydroxy-3-oxo-4-azaandrost-5-ene-17-carboxamide
- N-tert-Butyl-17alpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide
Uniqueness
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide is unique due to its specific structural features, such as the presence of the tert-butyl group and the hydroxy group at distinct positions. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C23H36N2O3 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(1R,3aS,3bR,9aR,9bS,11aS)-N-tert-butyl-1-hydroxy-9a,11a-dimethyl-7-oxo-3,3a,3b,4,6,8,9,9b,10,11-decahydro-2H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H36N2O3/c1-20(2,3)25-19(27)23(28)13-9-16-14-6-7-17-21(4,11-10-18(26)24-17)15(14)8-12-22(16,23)5/h7,14-16,28H,6,8-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15+,16+,21-,22+,23+/m1/s1 |
InChI-Schlüssel |
RHMMVPAEIANFSH-OTQPZKAKSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)NC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)NC(C)(C)C)O)C |
Kanonische SMILES |
CC12CCC(=O)NC1=CCC3C2CCC4(C3CCC4(C(=O)NC(C)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


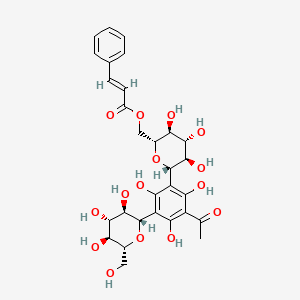
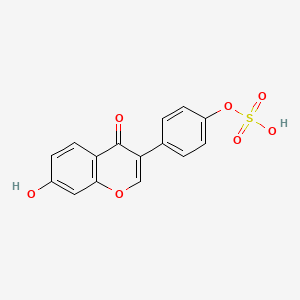
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
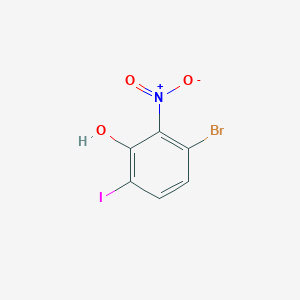
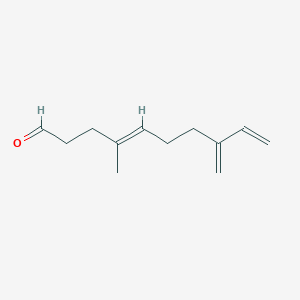
![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)

![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
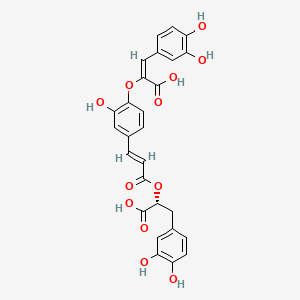
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)
